molecular formula C10H10F3NO2 B1362395 N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide CAS No. 886762-79-4

N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B1362395
CAS RN: 886762-79-4
M. Wt: 233.19 g/mol
InChI Key: PORWMQQDFCDCPW-UHFFFAOYSA-N
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Description

“N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide” is a chemical compound with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide” consists of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an acetamide group .


Physical And Chemical Properties Analysis

“N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide” has a molecular weight of 233.19 and its molecular formula is C10H10F3NO2 .

Scientific Research Applications

Electrochromic Devices

N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide: derivatives have been utilized in the development of electrochromic devices (ECDs). These devices change color when a voltage is applied, which is useful for applications like auto-dimming rearview mirrors, smart windows, and energy storage devices . The introduction of the trifluoromethoxy group in polymers has been shown to decrease the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, leading to efficient multi-colored electrochromic polymers with high transmittance change and rapid response times .

Organic Synthesis

The compound serves as a building block in organic synthesis, particularly in the creation of complex molecules for pharmaceuticals and agrochemicals. Its trifluoromethoxy group is a common moiety in bioactive small molecules, which can significantly alter the physical and chemical properties of the synthesized compounds, such as volatility, lipophilicity, and metabolic stability .

Environmental Engineering

In environmental engineering, 2-Methyl-4-(trifluoromethoxy)acetanilide can be used to synthesize polymers with specific properties. These polymers can be applied in water treatment processes, air purification systems, and as sensors for environmental pollutants. The trifluoromethoxy group’s ability to resist degradation makes it valuable for long-term applications in harsh environmental conditions .

Drug Design

The electron-withdrawing nature of the trifluoromethoxy group makes this compound a valuable intermediate in drug design. It can influence the binding affinity and selectivity of drug candidates towards their biological targets. This is particularly important in the design of receptor agonists or antagonists, enzyme inhibitors, and other therapeutic agents .

Material Science

In material science, N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide is used to modify surface properties of materials. Coatings and films that incorporate this compound can exhibit enhanced resistance to chemicals, heat, and UV radiation. This makes them suitable for protective coatings in aerospace, automotive, and electronics industries .

Analytical Chemistry

This compound is also significant in analytical chemistry, where it can be used as a standard or reagent in various analytical techniques. Its unique structure allows for precise calibration in mass spectrometry, chromatography, and spectroscopy, aiding in the accurate detection and quantification of substances .

Safety and Hazards

“N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide” is labeled with the GHS07 symbol, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-[2-methyl-4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-6-5-8(16-10(11,12)13)3-4-9(6)14-7(2)15/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORWMQQDFCDCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382480
Record name 2-Methyl-4-(trifluoromethoxy)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886762-79-4
Record name 2-Methyl-4-(trifluoromethoxy)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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